molecular formula C20H27N3O3 B6570926 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-61-6

8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570926
CAS No.: 1021210-61-6
M. Wt: 357.4 g/mol
InChI Key: DDVCWHAHCQKHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The molecule features a 4-phenylbutanoyl group at position 8 and a propyl chain at position 2.

Properties

IUPAC Name

8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-2-13-23-18(25)20(21-19(23)26)11-14-22(15-12-20)17(24)10-6-9-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVCWHAHCQKHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)CCCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021210-61-6) is a member of the triazaspirodecane family, characterized by its complex molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C20_{20}H27_{27}N3_3O3_3
  • Molecular Weight : 357.4 g/mol

Structural Features

The compound features a triazaspiro framework which is significant for its biological activity. The presence of a phenylbutanoyl group enhances its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds within the triazaspiro family exhibit various biological activities, particularly in relation to opioid receptors. The specific compound under study has shown potential in:

  • Opioid Receptor Modulation : It has been evaluated for its affinity towards mu, delta, and kappa opioid receptors, which are critical in pain management and analgesic effects .
  • CNS Activity : Given its structural similarity to known psychoactive agents, it may influence central nervous system (CNS) functions.

The mechanism of action for This compound involves:

  • Receptor Binding : The compound binds to opioid receptors, influencing pain perception and emotional responses.
  • G-Protein Coupled Receptor (GPCR) Activity : It modulates GPCR pathways which are essential for neurotransmitter release and signal transduction in the nervous system.

Study 1: Opioid Receptor Affinity

A study conducted on a series of N-biarylalkyl derivatives of triazaspiro compounds demonstrated that modifications to the biaryl moiety significantly enhanced affinity for the mu-opioid receptor. This suggests that similar modifications could be beneficial for improving the efficacy of This compound in therapeutic applications .

Study 2: Analgesic Effects

In animal models, compounds related to triazaspiro structures have been shown to produce analgesic effects comparable to traditional opioids but with potentially fewer side effects. The specific interactions at the mu-opioid receptor may account for these effects while minimizing adverse reactions typically associated with opioid treatments.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
1,3,8-Triazaspiro[4.5]decan-4-oneC7_{7}H13_{13}N3_3OOpioid receptor modulation
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC13_{13}H17_{17}N3_3OCNS activity

The comparative analysis reveals that while all these compounds share a common structural motif, their biological activities can vary significantly based on specific functional groups attached to the core structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name & Substituents Molecular Formula Molecular Weight Key Properties/Activities Synthetic Yield (%) Reference(s)
8-(3-Ethoxypropyl)-6-methyl derivative (9) C₁₄H₂₅N₃O₃ 283.37 M.p. 185–186°C; IR: 1722 cm⁻¹ (C=O) 35
8-(3-Butoxypropyl)-6-methyl derivative (11) C₁₆H₂₉N₃O₃ 311.43 M.p. 121–124°C; IR: 1775, 1743 cm⁻¹ (C=O) 61
8-Benzyl derivative (TRI-BE) C₁₄H₁₇N₃O₂ 259.31 Anticancer activity (PC3 prostate cancer) Not reported
Spiperone (8-[4-(4-fluorophenyl)-4-oxobutyl]) C₂₃H₂₆FN₃O₂ 395.47 Tranquilizer; D₂ dopamine receptor antagonist Commercialized
8-Acetyl derivative C₉H₁₃N₃O₃ 211.22 Lower lipophilicity; synthetic intermediate Not reported
8-Phenethyl-piperazinylmethyl derivative (15) C₂₆H₃₂FN₅O₂ 465.56 Potential CNS activity (piperazine moiety) Not reported

Key Comparisons

Substituent Effects on Physicochemical Properties

  • Alkoxy Chains : Derivatives with longer alkoxy chains (e.g., 3-butoxypropyl in compound 11) exhibit lower melting points (121–124°C) compared to shorter ethoxypropyl analogs (185–186°C), likely due to reduced crystallinity .
  • Aromatic vs. Aliphatic Groups : The 8-benzyl derivative (TRI-BE) has a molecular weight of 259.31 and demonstrated antitumor activity, whereas the 8-acetyl derivative (MW 211.22) lacks significant bioactivity data, suggesting aromaticity enhances target engagement .

Biological Activity Trends Anticancer Potential: TRI-BE (8-benzyl) inhibits migration and invasion in prostate cancer cells, highlighting the role of aromatic substituents in oncology applications .

Synthetic Challenges

  • Yields for alkoxypropyl derivatives vary significantly (35–61%), with longer chains (e.g., butoxy) showing higher yields, possibly due to improved solubility during synthesis .
  • Piperazine-containing derivatives (e.g., compound 15) require multi-step syntheses, as seen in supplementary schemes from MedChemComm .

Structural-Activity Relationship (SAR) Insights

  • Steric Effects : Bulkier substituents (e.g., cyclopentanecarbonyl in ) may hinder receptor binding, whereas linear chains (e.g., propyl) balance steric effects and flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.